Neotame-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neotame-d3 is a labeled alkylated dipeptide, structurally related to aspartame. It is a non-nutritive sweetener that is reported to be 6000 to 10000 times sweeter than sucrose . The molecular formula of this compound is C20H27D3N2O5, and it has a molecular weight of 381.48 . This compound is primarily used in research, particularly in the field of proteomics .
Preparation Methods
Neotame-d3 is synthesized through the reductive N-alkylation of L-α-aspartyl-L-phenylalanine 1-methyl ester (aspartame) with 3,3-dimethylbutyraldehyde . The reaction involves equimolar amounts of aspartame and 3,3-dimethylbutyraldehyde, which are reacted with hydrogen gas in methanol . The isolation and purification of this compound are carried out by distillation of a portion of the methanol, followed by the addition of water and subsequent solid/liquid separation methods such as centrifugation .
Chemical Reactions Analysis
Neotame-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced, particularly in the presence of hydrogen gas and a suitable catalyst.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include hydrogen gas, methanol, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neotame-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of sweeteners and their properties.
Biology: This compound is used in studies related to the gut microbiome and its effects on metabolism
Industry: This compound is used in the food industry as a high-intensity sweetener and flavor enhancer.
Mechanism of Action
The mechanism of action of Neotame-d3 involves its interaction with taste receptors, particularly the T1R3 receptor . This interaction leads to the perception of sweetness. Additionally, this compound can affect the gut microbiome, altering the composition and metabolic activity of gut bacteria . The molecular targets and pathways involved in these effects are still being studied, but they include changes in gene expression and metabolic pathways in both the host and gut bacteria .
Comparison with Similar Compounds
Neotame-d3 is chemically similar to aspartame, but it has several unique properties:
Stability: This compound is more stable than aspartame under a wide range of temperatures and pH conditions.
Metabolism: Unlike aspartame, this compound does not pose a risk to individuals with phenylketonuria, as it is metabolized differently. Other similar compounds include sucralose, saccharin, and acesulfame potassium, each with its own unique properties and applications.
Properties
Molecular Formula |
C20H30N2O5 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(3R)-3-(3,3-dimethylbutylamino)-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16+/m1/s1/i4D3 |
InChI Key |
HLIAVLHNDJUHFG-RYPTXDJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC(=O)O)NCCC(C)(C)C |
Canonical SMILES |
CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.